molecular formula C17H20N2O3S B4415605 N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide CAS No. 198414-90-3

N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide

Cat. No. B4415605
CAS RN: 198414-90-3
M. Wt: 332.4 g/mol
InChI Key: VVPADIPRARASFX-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide, also known as DEPAB, is a chemical compound that has been extensively studied for its potential use in scientific research. DEPAB is a sulfonylurea drug that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide acts by inhibiting the activity of ATP-sensitive potassium channels, which are involved in regulating insulin secretion, neuronal excitability, and other cellular processes. By blocking these channels, N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide can increase the activity of other ion channels and neurotransmitter receptors, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide has been shown to have a wide range of biochemical and physiological effects, including:
- Increased insulin secretion: N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide has been shown to increase insulin secretion in pancreatic beta cells, making it a potential treatment for diabetes.
- Increased neuronal activity: N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide has been shown to increase neuronal activity in various regions of the brain, making it a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.
- Increased neurotransmitter release: N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, making it a potential treatment for mood disorders such as depression and anxiety.
- Anti-inflammatory effects: N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for ATP-sensitive potassium channels. However, it also has several limitations, including its relatively short half-life and potential for off-target effects.

Future Directions

There are several potential future directions for research on N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide, including:
- Further studies on its potential use as a treatment for diabetes, neurological disorders, and mood disorders.
- Studies on its potential use as an anti-inflammatory agent.
- Studies on its potential use in combination with other drugs for synergistic effects.
- Studies on its potential use in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
Conclusion
N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has a wide range of biochemical and physiological effects, including increased insulin secretion, neuronal activity, neurotransmitter release, and anti-inflammatory effects. While it has several advantages for use in lab experiments, it also has several limitations and potential off-target effects. There are several potential future directions for research on N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide, including its potential use as a treatment for diabetes, neurological disorders, mood disorders, and cancer.

Scientific Research Applications

N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a wide range of effects on various physiological processes, including insulin secretion, ion channel activity, and neurotransmitter release.

properties

IUPAC Name

2-(benzenesulfonamido)-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-19(4-2)17(20)15-12-8-9-13-16(15)18-23(21,22)14-10-6-5-7-11-14/h5-13,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPADIPRARASFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407665
Record name Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198414-90-3
Record name Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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